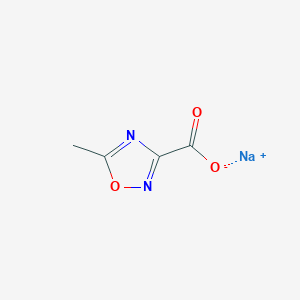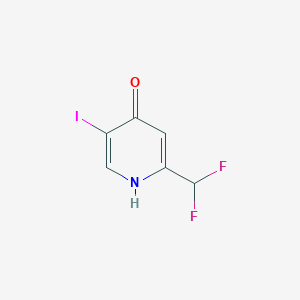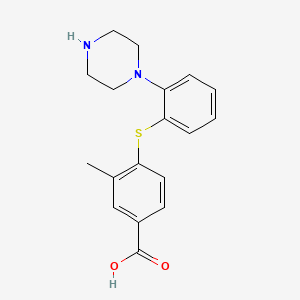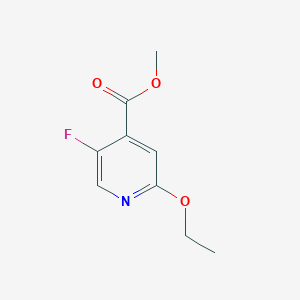
5-甲基-1,2,4-恶二唑-3-羧酸钠
描述
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of 1,2,4-oxadiazoles . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . The 1,2,4-oxadiazole ring system is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate, has been a subject of interest in many research studies . The synthesis often involves the reaction of 4-substituted aryl amidoximes with methyl 2-chloro-2-oxoacetate at reflux for 4–4.5 hours . This is followed by sequential reactions with hydrazine and aldehydes to yield the final product .Molecular Structure Analysis
The molecular structure of Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate consists of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring with an oxygen atom and two nitrogen atoms . The ring also contains a methyl group (CH3) and a carboxylate group (COO-) attached to it .科学研究应用
治疗应用和生物活性
5-甲基-1,2,4-恶二唑-3-羧酸钠属于 1,2,4-恶二唑衍生物的更广泛类别,由于其广泛的治疗特性和生物活性,在药物化学中引起了极大的兴趣。这些化合物因其在各种治疗领域的潜力而被广泛研究,包括抗癌、抗菌、抗炎和抗病毒应用。
合成多功能性和药物开发:恶二唑核是一个五元杂环化合物,在药物开发中起着至关重要的作用。其独特的结构允许通过各种弱相互作用与不同的酶和受体有效结合,从而引发一系列生物活性。研究表明,1,2,4-恶二唑衍生物在药物化学的广泛领域中表现出显着的治疗潜力,包括抗癌、抗真菌、抗菌和抗病毒活性 (Verma 等人,2019).
先进的合成方法:1,2,4-恶二唑及其衍生物(如 5-甲基-1,2,4-恶二唑-3-羧酸钠)的合成主要涉及基于伯酰胺肟和酰化剂的方法。这些合成途径对于开发具有高治疗功效的恶二唑类化合物至关重要。合成方法的多功能性突出了创造具有定制生物活性的新化合物的潜力 (Kayukova, 2005).
生物学和药理学意义:1,2,4-恶二唑衍生物的药理学意义延伸到各种生物学作用,包括抗菌、抗癌和抗炎活性。这些化合物因其在解决多种疾病方面的潜力而受到关注,强调了恶二唑衍生物在开发新治疗剂中的关键作用 (Wang 等人,2022).
化学反应性和生物学特性:恶二唑化合物(包括含 1,2,4-恶二唑环的化合物)的化学反应性和生物学特性已得到广泛综述。这些研究提供了对作用机制的全面见解,突出了恶二唑核心在各种药理学背景下作为生物活性单元的能力。该研究指出了恶二唑环在合理设计和开发具有改进的功效和降低的毒性的新药中的重要性 (Rana 等人,2020).
作用机制
Target of Action
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a compound that belongs to the 1,2,4-oxadiazole family Compounds in the 1,2,4-oxadiazole family have been shown to target various enzymes such as thymidylate synthase, hdac, topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
1,2,4-oxadiazoles, in general, are known to interact with their targets by forming hydrogen bonds due to the electronegativities of nitrogen and oxygen in their structure . This interaction can lead to changes in the function of the target enzymes or proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
If it targets HDAC, it could influence gene expression .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate may have potential anti-infective activities, including anti-bacterial, anti-viral, and anti-leishmanial effects .
生化分析
Biochemical Properties
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can enhance the enzymatic activity, thereby providing a protective effect against oxidative damage . Additionally, sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can bind to certain proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Moreover, sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can modulate cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate exerts its effects through several mechanisms. One primary mechanism is its ability to bind to and modulate the activity of specific enzymes. For instance, it can inhibit the activity of certain proteases, thereby preventing the degradation of key regulatory proteins . Additionally, sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures . Long-term studies have shown that prolonged exposure to sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At high doses, it can exhibit toxic effects, including oxidative damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range .
Metabolic Pathways
Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various endogenous and exogenous compounds . This interaction can influence the metabolic flux and levels of different metabolites, thereby affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate is critical for its activity and function. It is often directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects . Targeting signals and post-translational modifications play a role in directing sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate to these compartments, ensuring its proper localization and function .
属性
IUPAC Name |
sodium;5-methyl-1,2,4-oxadiazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.Na/c1-2-5-3(4(7)8)6-9-2;/h1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBFNSGIXBNGRR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N2NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















